molecular formula C21H26Cl2N2O3 B11765196 Levocetirizine hydrochloride CAS No. 823178-28-5

Levocetirizine hydrochloride

Cat. No.: B11765196
CAS No.: 823178-28-5
M. Wt: 425.3 g/mol
InChI Key: CUSPGNDCPOVPBA-ZMBIFBSDSA-N
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Description

Levocetirizine hydrochloride is a second-generation antihistamine used primarily to treat allergic rhinitis and chronic idiopathic urticaria. It is the R-enantiomer of cetirizine, which means it is a more active form of the drug. This compound works by blocking the action of histamine, a substance in the body that causes allergic symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levocetirizine hydrochloride is synthesized through a multi-step process. The synthesis begins with the cyclization of ®-4-chlorobenzhydrylamine and tri(2-chloroethyl)amine to obtain an intermediate compound. This intermediate then undergoes a condensation reaction with 2-ethyl glycolate to form the final product, levocetirizine . The hydrochloride salt is formed by hydrochlorinating the prepared levocetirizine and then recrystallizing the salt .

Industrial Production Methods: Industrial production of this compound involves the use of catalytic oxidation of L-hydroxyzine using Pd-M/C as a catalyst. This method ensures high conversion rates and high optical purity of the target product .

Chemical Reactions Analysis

Types of Reactions: Levocetirizine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Catalytic oxidation using Pd-M/C.

    Substitution: Conditions involving dealkylating agents.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Levocetirizine hydrochloride is often compared with cetirizine, its parent compound. Here are some key differences:

Comparison with Similar Compounds

Levocetirizine hydrochloride stands out due to its higher potency, quicker onset of action, and lower sedative effects, making it a preferred choice for many patients .

Properties

CAS No.

823178-28-5

Molecular Formula

C21H26Cl2N2O3

Molecular Weight

425.3 g/mol

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride

InChI

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1

InChI Key

CUSPGNDCPOVPBA-ZMBIFBSDSA-N

Isomeric SMILES

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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